Comparative β-Adrenergic Receptor Down-Regulation Potency in Rat Cerebral Cortex
Eclanamine (U-48753E) dose-dependently reduces the density of central β-adrenergic receptors (β-AR) in the rat cerebral cortex, a hallmark of antidepressant efficacy. In a direct comparative study, eclanamine achieved this down-regulation at intravenous doses of 1, 3, 10, and 30 mg/kg/day, exhibiting a potency profile comparable to established antidepressants like desipramine, amitriptyline, and imipramine [1]. The study concluded that at equipotent doses, the onset of β-AR down-regulation is similar across the tested drug classes [1].
| Evidence Dimension | Effective dose range for β-adrenergic receptor down-regulation |
|---|---|
| Target Compound Data | 1, 3, 10, and 30 mg/kg/day (IV) |
| Comparator Or Baseline | Desipramine (1, 3, 10, 60 mg/kg/day), Amitriptyline (3, 10, 30, 60, 100 mg/kg/day), Imipramine (10, 30, 100 mg/kg/day) |
| Quantified Difference | Eclanamine demonstrated efficacy at lower absolute doses than imipramine, but the study notes that at equipotent doses, the time of onset for receptor down-regulation was similar across all compounds tested. |
| Conditions | Female Sprague-Dawley rats; chronic intravenous infusion; β-AR density measured in cerebral cortex. |
Why This Matters
This data confirms eclanamine's classification as a functional antidepressant in vivo and validates its use as a reference standard in β-AR down-regulation assays, distinguishing it from non-active controls.
- [1] Sethy, V. H., Day, J. S., & Cooper, M. M. (1988). Dose-dependent down-regulation of beta-adrenergic receptors after chronic intravenous infusion of antidepressants. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 12(5), 673-682. View Source
